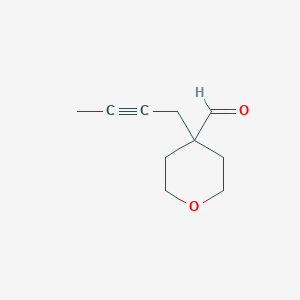

4-(But-2-yn-1-yl)oxane-4-carbaldehyde

CAS No.:

Cat. No.: VC17761501

Molecular Formula: C10H14O2

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14O2 |

|---|---|

| Molecular Weight | 166.22 g/mol |

| IUPAC Name | 4-but-2-ynyloxane-4-carbaldehyde |

| Standard InChI | InChI=1S/C10H14O2/c1-2-3-4-10(9-11)5-7-12-8-6-10/h9H,4-8H2,1H3 |

| Standard InChI Key | DQARFQSAHLCUPI-UHFFFAOYSA-N |

| Canonical SMILES | CC#CCC1(CCOCC1)C=O |

Introduction

Structural Characteristics and Molecular Identity

Core Architecture

The compound’s structure centers on a tetrahydropyran ring, a six-membered cyclic ether with one oxygen atom. At the 4-position of this ring, two distinct substituents are attached:

-

A but-2-yn-1-yl group (), introducing a terminal alkyne functionality.

-

A carbaldehyde group (), providing electrophilic reactivity.

This substitution pattern creates a sterically congested environment, which impacts both synthetic accessibility and chemical behavior. The alkyne’s linear geometry and the aldehyde’s planar carbonyl group introduce electronic polarization, facilitating nucleophilic additions and cycloadditions .

Table 1: Comparative Structural Features of Related Oxane Derivatives

Spectroscopic Signatures

Key spectroscopic data inferred from analogous compounds include:

-

IR Spectroscopy: A strong absorption band at (C≡C stretch), (C=O stretch), and (aldehyde C-H stretch) .

-

NMR Spectroscopy:

Synthetic Methodologies

Cyclization Strategies

The oxane ring can be constructed via acid-catalyzed cyclization of diols or epoxy precursors. For example, a Prins cyclization between a homoallylic alcohol and formaldehyde under acidic conditions generates the tetrahydropyran core, with subsequent functionalization introducing the alkyne and aldehyde groups .

Alkynylation Reactions

Physicochemical Properties

Solubility and Stability

-

Solubility: Miscible with polar aprotic solvents (e.g., DCM, THF) but poorly soluble in water due to the hydrophobic alkyne group.

-

Stability: Sensitive to oxidation; storage under inert atmosphere (N or Ar) at −20°C is recommended to prevent aldehyde oxidation and alkyne polymerization.

Reactivity Profile

-

Aldehyde Group: Participates in nucleophilic additions (e.g., Grignard reactions, condensations) and redox reactions.

-

Alkyne Group: Undergoes hydrogenation to alkanes, cycloadditions (e.g., Huisgen click chemistry), and Sonogashira couplings .

Table 2: Comparative Reactivity of Functional Groups

| Functional Group | Reaction Type | Example Reaction |

|---|---|---|

| Aldehyde | Nucleophilic Addition | Formation of imines with amines |

| Alkyne | Cycloaddition | [3+2] Cycloaddition with azides |

| Oxane Ring | Acid-Catalyzed Ring Opening | Hydrolysis to diol under HO |

Challenges and Future Directions

Synthetic Optimization

Current routes suffer from moderate yields (40–60%) due to steric hindrance during alkynylation. Future work could explore microwave-assisted synthesis or flow chemistry to enhance efficiency .

Expanding Functionalization

Investigating enantioselective synthesis methods could yield chiral variants for asymmetric catalysis, while introducing fluorinated substituents might improve metabolic stability in pharmaceutical contexts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume